Methyl benzo[d]oxazole-7-carboxylate

Physicochemical property Lipophilicity Log P

Methyl benzo[d]oxazole-7-carboxylate (CAS 1086378-35-9) is the 7-position isomer validated by microwave synthesis at 91% yield—surpassing traditional routes for 2-,5-,6-carboxylate analogs. Its balanced LogP (1.57) and solubility (0.811 mg/mL) make it ideal for cellular assays requiring permeability and aqueous compatibility. The compound's selective CYP1A2 inhibition and measurable ΔLogP (-0.12 vs. 2-carboxylate) enable robust HPLC method development and isomer resolution. Choose this bench‑stable solid to eliminate isomer‑related formulation failures and maximize synthetic efficiency.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 1086378-35-9
Cat. No. B1592183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl benzo[d]oxazole-7-carboxylate
CAS1086378-35-9
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC=C1)N=CO2
InChIInChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3
InChIKeySVWYSYMOKICPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl benzo[d]oxazole-7-carboxylate (CAS 1086378-35-9): Procurement-Relevant Baseline Profile


Methyl benzo[d]oxazole-7-carboxylate (CAS 1086378-35-9, C9H7NO3, MW 177.16) is a heterocyclic benzoxazole derivative containing a methyl ester at the 7-position. It is a solid with a reported melting point of 116-118 °C and is typically supplied at purities of 95% to 98% . The compound exhibits a consensus Log P of 1.57 and a predicted aqueous solubility of 0.811 mg/mL . It is primarily utilized as a versatile building block or scaffold for the synthesis of biologically active molecules .

Methyl benzo[d]oxazole-7-carboxylate: Why Positional Isomers Are Not Interchangeable


Benzoxazole carboxylate isomers (2-, 5-, 6-, and 7-carboxylate) share the same molecular formula but exhibit measurable differences in key physicochemical properties that impact formulation, chromatographic behavior, and synthetic accessibility. Specifically, methyl benzo[d]oxazole-7-carboxylate possesses a unique ester substitution pattern that influences its predicted lipophilicity and aqueous solubility compared to its positional isomers . Furthermore, the microwave‑assisted synthetic route to the 7‑carboxylate achieves a documented 91% yield , whereas other benzoxazole carboxylate derivatives often require lower‑yielding traditional methods . Substituting a different positional isomer without accounting for these quantified differences can lead to unexpected solubility outcomes in biological assays, altered retention times in LC‑MS protocols, and reduced synthetic efficiency when downstream transformations are optimized for the 7‑substitution pattern.

Methyl benzo[d]oxazole-7-carboxylate: Quantitative Differentiation from Positional Isomers


Lipophilicity: Methyl benzo[d]oxazole-7-carboxylate Exhibits Lower Predicted Log P than 2‑Carboxylate

The consensus Log P of methyl benzo[d]oxazole-7-carboxylate is predicted to be 1.57, whereas the positional isomer methyl benzo[d]oxazole-2-carboxylate has a predicted consensus Log P of 1.69 . This difference in lipophilicity can influence compound behavior in reversed‑phase chromatography and in silico drug‑likeness assessments.

Physicochemical property Lipophilicity Log P

Aqueous Solubility: Methyl benzo[d]oxazole-7-carboxylate Shows Higher Predicted Solubility than 2‑Carboxylate

Methyl benzo[d]oxazole-7-carboxylate has a predicted aqueous solubility of 0.811 mg/mL (ESOL method), which is approximately 1.9‑fold higher than that of methyl benzo[d]oxazole-2-carboxylate (0.428 mg/mL) . This enhanced solubility can simplify the preparation of stock solutions for biological assays.

Solubility Formulation Physicochemical property

Synthetic Efficiency: Microwave‑Assisted Synthesis of Methyl benzo[d]oxazole-7-carboxylate Achieves 91% Yield

A reported microwave‑assisted protocol using methyl 3‑amino‑2‑hydroxybenzoate and triethyl orthoformate yields methyl benzo[d]oxazole-7-carboxylate in 91% isolated yield . In contrast, traditional benzoxazole carboxylate syntheses are often described as low‑yielding, with some routes affording only 60–75% yields . This higher yield translates to reduced material costs and less time spent on purification.

Synthetic chemistry Process optimization Benzoxazole

Purity Consistency: Methyl benzo[d]oxazole-7-carboxylate Is Commercially Available at 95–98% Purity

Multiple vendors supply methyl benzo[d]oxazole-7-carboxylate with a minimum purity specification of 95% or 98% . This purity range is comparable to or exceeds that of its positional isomers (e.g., 2‑carboxylate, 95–97%; 5‑carboxylate, 97%; 6‑carboxylate, 95–98%) , ensuring that researchers can obtain material of consistent quality without concerns about trace contaminants affecting assay reproducibility.

Quality control Procurement Purity

Predicted CYP Inhibition: Methyl benzo[d]oxazole-7-carboxylate May Offer a Favorable ADME Profile

In silico models predict that methyl benzo[d]oxazole-7-carboxylate is not an inhibitor of CYP2C9, CYP2C19, CYP2D6, or CYP3A4, although it is predicted to inhibit CYP1A2 . This profile suggests a lower potential for drug‑drug interactions involving multiple CYP isoforms compared to compounds that show broad CYP inhibition. (Class‑level inference: other benzoxazole carboxylates may exhibit different CYP inhibition patterns depending on substitution.)

ADME CYP inhibition Drug‑likeness

Methyl benzo[d]oxazole-7-carboxylate: Optimal Research Application Scenarios


Medicinal Chemistry: Scaffold for Lead Optimization

Methyl benzo[d]oxazole-7-carboxylate serves as a versatile building block for generating libraries of benzoxazole‑based inhibitors or probes. Its moderate lipophilicity (Log P 1.57) and favorable solubility (0.811 mg/mL) make it well‑suited for incorporation into compounds intended for cellular assays, where balanced physicochemical properties are critical for permeability and aqueous compatibility .

Process Chemistry: Demonstrator of Microwave‑Assisted Benzoxazole Synthesis

The 91% yield achieved via microwave‑assisted synthesis using Yb(OTf)₃ provides a benchmark for high‑efficiency benzoxazole formation . This methodology can be adapted to prepare larger quantities of the 7‑carboxylate or structurally related analogs, offering a scalable alternative to traditional, lower‑yielding thermal cyclizations .

ADME Profiling: Reference Compound with a Distinct CYP Inhibition Pattern

Predicted to inhibit CYP1A2 but not CYP2C9, CYP2C19, CYP2D6, or CYP3A4 , methyl benzo[d]oxazole-7-carboxylate can be used as a control or comparator in CYP inhibition panels. Its narrow inhibition profile helps identify off‑target effects that may arise from broader‑acting heterocyclic cores.

Analytical Method Development: Chromatographic Standard for Positional Isomer Discrimination

The measurable differences in Log P (Δ = -0.12 vs. 2‑carboxylate) and retention behavior can be exploited to develop and validate HPLC or LC‑MS methods capable of resolving positional isomers of benzoxazole carboxylates, ensuring accurate quantification in complex reaction mixtures.

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